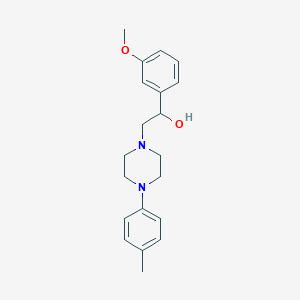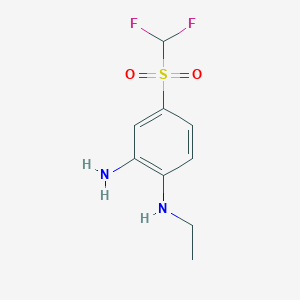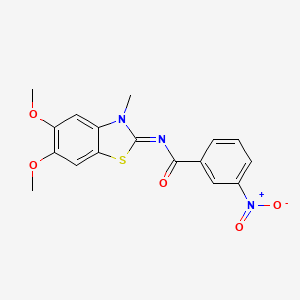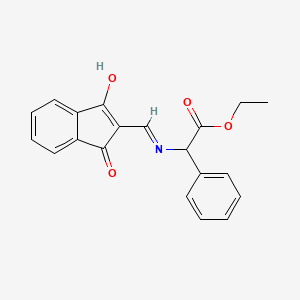
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C15H19N3O3S2 and its molecular weight is 353.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Disposition Studies
- The study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination processes of similar sulfonyl-containing compounds. It highlights the importance of understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion, which could be relevant for the compound of interest (Renzulli et al., 2011).
Toxicological Investigations
- Research on the toxicological profiles of novel compounds, such as the designer drug 3,4-methylenedioxypyrovalerone (MDPV), emphasizes the necessity of identifying and understanding potential toxic effects and metabolic by-products. This approach can be applied to the evaluation of new chemical entities for safety and efficacy (Grapp et al., 2017).
Antioxidant and Anti-inflammatory Applications
- Studies on compounds with antioxidant properties, such as Methylsulfonylmethane (MSM), suggest potential research directions for exploring the antioxidant and anti-inflammatory effects of sulfonyl-containing compounds. Investigating these properties could lead to the development of therapeutic agents for diseases associated with oxidative stress and inflammation (Nakhostin-Roohi et al., 2013).
Drug Development and Pharmacological Studies
- The development of B-cell lymphoma-2 (Bcl-2) protein inhibitors, such as Venetoclax, for the treatment of hematologic malignancies illustrates the potential of targeted therapy in oncology. Exploring the biological activity and therapeutic potential of related compounds could contribute to the discovery of new cancer treatments (Liu et al., 2017).
properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-17-8-5-16-15(17)23(20,21)13-2-6-18(7-3-13)14(19)10-12-4-9-22-11-12/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBCCBHWSLUJJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)
![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)




![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)



![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)

